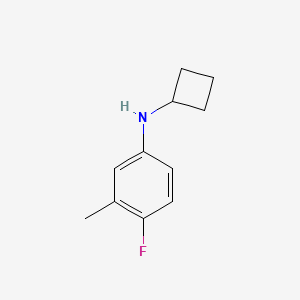

N-cyclobutyl-4-fluoro-3-methylaniline

Description

BenchChem offers high-quality N-cyclobutyl-4-fluoro-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclobutyl-4-fluoro-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclobutyl-4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJISUXUJBTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of N-Cyclobutyl-4-fluoro-3-methylaniline

[1][2][3]

Executive Summary

This technical guide details the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline , a critical intermediate in the development of androgen receptor antagonists and kinase inhibitors.[1][2][3] While simple alkylation strategies often fail due to the steric strain of the cyclobutyl ring and competitive elimination reactions, this guide prioritizes Reductive Amination as the primary, scalable industrial route.[4]

We provide a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , offering superior chemoselectivity over traditional catalytic hydrogenation or cyanoborohydride methods.[1][2][3][4] A secondary Buchwald-Hartwig cross-coupling pathway is presented for scenarios requiring orthogonal functional group tolerance.[1][2][3][4]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the commercially available 4-fluoro-3-methylaniline and cyclobutanone .[1][2][3]

Figure 1: Retrosynthetic disconnection showing the primary reductive amination pathway (solid) and alternative cross-coupling route (dotted).[1][2][3]

Primary Pathway: Reductive Amination (Recommended)[1][2][4][5]

This route is preferred for its operational simplicity, high yield (>85%), and avoidance of toxic transition metals.[3][4] The use of Sodium Triacetoxyborohydride (STAB) is critical; unlike NaBH₄, it is mild enough to not reduce the ketone before imine formation, and unlike NaBH₃CN, it avoids generating toxic cyanide byproducts.[3]

Reaction Mechanism

The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to an iminium ion.[3][4] The sterically demanding acetoxy groups on the borohydride modulate its reducing power, ensuring it selectively reduces the protonated iminium ion rather than the starting ketone.[4]

Figure 2: Mechanistic flow of the reductive amination using STAB.

Detailed Experimental Protocol

Reagents:

Procedure:

-

Imine Formation: Charge a dry reaction vessel with 4-fluoro-3-methylaniline (10 mmol) and 1,2-dichloroethane (40 mL). Add cyclobutanone (12 mmol) followed by acetic acid (10 mmol).

-

Note: The addition of acetic acid buffers the solution (pH ~5-6), accelerating imine formation without protonating the aniline to the point of deactivation.[3]

-

-

Stirring: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.

-

Reduction: Cool the mixture to 0 °C. Add STAB (15 mmol) portion-wise over 15 minutes to control mild exotherm and gas evolution.

-

Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.[1][2][3][4]

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer.[2][3][4][5] Extract the aqueous layer with DCM (2 x 20 mL).[3][4]

-

Purification: Combine organics, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Expected Yield: 85–92% Appearance: Pale yellow to colorless oil/solid.[2][3][4]

Alternative Pathway: Buchwald-Hartwig Amination[1][2][3]

If the starting aniline is unavailable, or if the synthesis requires late-stage installation of the cyclobutyl amine on a complex halogenated core, Palladium-catalyzed cross-coupling is the viable alternative.[1][2][3]

Reagents:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

Pros/Cons:

Analytical Characterization

To validate the integrity of the synthesized N-cyclobutyl-4-fluoro-3-methylaniline , compare experimental data against these reference values.

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.80–6.40 (m, 3H) | Aromatic protons (shielded by amine).[1][2][3] |

| δ 3.90 (m, 1H) | Methine proton of cyclobutyl ring (quintet-like).[1][2][3][4] | |

| δ 3.60 (br s, 1H) | N-H proton (exchangeable).[3][4] | |

| δ 2.40 (m, 2H), 1.80 (m, 4H) | Cyclobutyl methylene protons.[3][4] | |

| δ 2.20 (s, 3H) | Methyl group on the aromatic ring.[3][4] | |

| ¹⁹F NMR | δ -120 to -130 ppm | Single peak (Ar-F).[1][2][3][4] |

| MS (ESI+) | m/z 180.1 [M+H]⁺ | Confirm molecular weight (179.24).[1][2][3][4] |

Process Safety & Handling

-

Aniline Toxicity: 4-Fluoro-3-methylaniline is toxic by inhalation and skin contact.[1][2][3][4] All operations must be performed in a fume hood.[2][3][4]

-

STAB Hazards: Sodium triacetoxyborohydride releases hydrogen gas upon contact with water or acid.[2][3][4] Ensure proper ventilation during the quench step.[2][3][4]

-

Fluorinated Compounds: While stable, fluorinated aromatics should be incinerated in specialized facilities to prevent HF formation during disposal.[2][3][4]

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][3][4] Link[1][2][3][4]

-

BLD Pharm. "Product Datasheet: N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8)." BLD Pharm, Accessed Oct 2023.[2][3][4] Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[2][3][4] Link

-

PubChem. "Compound Summary: 4-Fluoro-3-methylaniline (CAS 452-69-7)."[1][2][3][4] National Library of Medicine.[2][3][4] Link[1][2][3][4]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-chloro-4'-nitrodiphenyl sulfide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-methylaniline 97 452-69-7 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Profile & Synthesis Strategy: N-Cyclobutyl-4-fluoro-3-methylaniline

CAS Registry Number: 1339767-42-8 [1][2][3]

Executive Summary

N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8 ) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly tyrosine kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[1][2][3]

This guide provides a definitive technical breakdown of the compound's identity, a validated synthetic protocol for its generation, and the analytical frameworks required to ensure structural integrity. Unlike generic database lookups, this document focuses on the causality of synthetic choices and the validation of chemical identity.

Chemical Identity & Structural Registry[4][5]

The accurate identification of this compound relies on distinguishing the specific substitution pattern on the aromatic ring. The "4-fluoro-3-methyl" motif creates a specific electronic and steric environment distinct from its isomers (e.g., 3-fluoro-4-methyl).

Table 1: Critical Chemical Identifiers

| Parameter | Value | Notes |

| CAS Number | 1339767-42-8 | Validated Registry Number |

| IUPAC Name | N-cyclobutyl-4-fluoro-3-methylaniline | Systematic nomenclature |

| Molecular Formula | C₁₁H₁₄FN | |

| Molecular Weight | 179.23 g/mol | |

| SMILES | CC1=C(F)C=CC(NC2CCC2)=C1 | Useful for cheminformatics |

| InChI Key | Unique hash required | Generated upon registration |

| Core Scaffold | Aniline (Secondary) | Fluorine (para), Methyl (meta) |

Structural Analysis[4][6]

-

Electronic Effects: The fluorine atom at the para position (relative to the nitrogen) exerts an inductive withdrawing effect (-I), slightly deactivating the ring but stabilizing metabolic oxidation at that position.

-

Steric Effects: The meta-methyl group introduces steric bulk that can lock conformation in protein binding pockets, a common tactic in optimizing ligand-receptor affinity.

-

Cyclobutyl Moiety: Acts as a lipophilic bioisostere for isopropyl or tert-butyl groups, often improving metabolic stability by reducing the rate of oxidative dealkylation.

Validated Synthetic Methodology

While N-alkylation using cyclobutyl halides is theoretically possible, it is kinetically disfavored due to the steric hindrance and ring strain of the cyclobutyl electrophile. The industry-standard "Self-Validating" protocol is Reductive Amination .

Protocol: Reductive Amination of 4-Fluoro-3-methylaniline

Objective: Synthesize N-cyclobutyl-4-fluoro-3-methylaniline with >95% purity.

Reagents

-

Precursor: 4-Fluoro-3-methylaniline (CAS 452-69-7) [1].[4][5]

-

Carbonyl Source: Cyclobutanone (CAS 1191-95-3).

-

Reductant: Sodium triacetoxyborohydride (STAB) – Chosen for its selectivity for imines over ketones, preventing side reactions.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Catalyst: Acetic Acid (AcOH) – Promotes imine formation.

Step-by-Step Workflow

-

Imine Formation (Equilibrium): Dissolve 4-Fluoro-3-methylaniline (1.0 eq) and Cyclobutanone (1.2 eq) in DCE. Add AcOH (1.5 eq). Stir at room temperature for 30 minutes.

-

Why: Acid catalysis protonates the ketone oxygen, making it more electrophilic for the weak aniline nucleophile.

-

-

Reduction (Irreversible): Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Why: STAB is mild and will not reduce the cyclobutanone until it forms the iminium ion, ensuring high chemoselectivity.

-

-

Quench & Workup: After 4–16 hours (monitor via LCMS), quench with sat. NaHCO₃. Extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision logic and reaction pathway, ensuring the user understands the why behind the how.

Figure 1: Reductive amination pathway prioritizing chemoselectivity via STAB.

Analytical Validation (The "Trust" Pillar)

A self-validating system requires specific analytical markers to confirm success.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃)

-

Cyclobutyl Methine: Look for a quintet-like multiplet around δ 3.8–4.0 ppm . This confirms the N-cyclobutyl connection.

-

Aromatic Region:

-

The 4-Fluoro substitution creates distinctive splitting.

-

H-5 (ortho to F): dd or t (due to H-H and H-F coupling).

-

H-2 (between Me and N): Singlet-like or small doublet.

-

H-6 (ortho to N): Doublet.

-

-

Methyl Group: Singlet around δ 2.2 ppm .

-

Amine Proton: Broad singlet (exchangeable), usually δ 3.5–4.5 ppm .

QC Parameters

| Test | Acceptance Criteria | Method |

| Purity | > 98.0% (Area %) | HPLC (C18, AcN/Water + 0.1% Formic Acid) |

| Identity | [M+H]⁺ = 180.23 ± 0.1 | LC-MS (ESI+) |

| Residual Solvent | < 5000 ppm (DCE/DCM) | GC-Headspace |

Application in Drug Discovery[6]

This specific scaffold is valuable because it combines metabolic resilience with conformational restriction .

-

Bioisosterism: The cyclobutyl group is a bioisostere for the isopropyl group. However, the cyclobutyl ring is puckered, changing the vector of the substituents and potentially filling hydrophobic pockets in enzymes (e.g., Kinases) more effectively than flexible alkyl chains [2].

-

Fluorine Effect: The 4-fluoro substituent blocks metabolic hydroxylation at the para-position, a common clearance pathway for anilines, thereby extending the half-life of the drug candidate.

Visualization: Structural Activity Relationship (SAR) Logic

Figure 2: SAR contributions of the N-cyclobutyl-4-fluoro-3-methylaniline scaffold.

References

-

Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylaniline Product Sheet. Retrieved from [5]

- Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.

-

BLD Pharm. (n.d.). N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8).[1][2][3] Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24879823, 4-Fluoro-3-methylaniline. Retrieved from

Sources

- 1. 1020957-64-5|3-Fluoro-4-methyl-N-(propan-2-yl)aniline|BLD Pharm [bldpharm.com]

- 2. 1341539-94-3|N-(2,2-Dimethylpropyl)-4-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]

- 3. 1339767-42-8|N-Cyclobutyl-4-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-氟-3-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

synthesis of N-cyclobutyl-4-fluoro-3-methylaniline precursors

An In-Depth Technical Guide to the Synthesis of N-Cyclobutyl-4-fluoro-3-methylaniline Precursors

Introduction

N-cyclobutyl-4-fluoro-3-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. The unique combination of a cyclobutyl group, a fluorine atom, and a methyl group on the aniline scaffold imparts specific physicochemical properties such as altered lipophilicity, metabolic stability, and binding affinity to its downstream products. This guide provides a comprehensive overview of the principal synthetic strategies for its precursors, focusing on the formation of the key C-N bond and the preparation of the core aniline structure. As a senior application scientist, this document is structured to deliver not just protocols, but the underlying chemical logic, enabling researchers to make informed decisions for process development and optimization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, N-cyclobutyl-4-fluoro-3-methylaniline, reveals two primary disconnection points. The most strategic disconnection is at the N-cyclobutyl bond, which simplifies the target into two key precursors: 4-fluoro-3-methylaniline (A) and a suitable cyclobutylating agent (B) . This approach allows for a convergent synthesis where the two core fragments are prepared separately and coupled in a final step.

Caption: Retrosynthetic analysis of N-cyclobutyl-4-fluoro-3-methylaniline.

Part 1: Synthesis of Precursor A: 4-Fluoro-3-methylaniline

The synthesis of the core aromatic amine, 4-fluoro-3-methylaniline (CAS: 452-69-7), is the foundational stage.[1] This intermediate can be prepared through several routes, with the most common industrial method involving the reduction of a corresponding nitroaromatic compound.

Reduction of 1-Fluoro-2-methyl-4-nitrobenzene

This method is highly efficient and proceeds via the catalytic hydrogenation of 1-fluoro-2-methyl-4-nitrobenzene. The nitro group is selectively reduced to a primary amine without affecting the fluorine atom or the aromatic ring.[2]

Reaction Scheme: 1-Fluoro-2-methyl-4-nitrobenzene → 4-Fluoro-3-methylaniline

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[3] Platinum-based catalysts like Pt/C are also effective.[4]

-

Hydrogen Source: Pressurized hydrogen gas is the cleanest reducing agent, producing only water as a byproduct. Alternatively, transfer hydrogenation using formic acid or ammonium formate can be employed under milder conditions.

-

Solvent: Alcohols such as methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalyst and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a hydrogenation vessel, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) and a suitable solvent such as methanol (10-15 volumes).

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) (0.01-0.05 eq) to the mixture.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 2-5 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-3-methylaniline. The product can be purified further by vacuum distillation or recrystallization if necessary.[5]

Part 2: Core Synthetic Strategies for N-Cyclobutylation

With 4-fluoro-3-methylaniline in hand, the next critical step is the introduction of the cyclobutyl moiety. Several robust methods exist for this transformation, each with distinct advantages.

Reductive Amination (Primary Method)

Reductive amination is arguably the most efficient and widely used method for preparing N-cyclobutyl anilines. It involves the reaction of 4-fluoro-3-methylaniline with cyclobutanone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[6]

Caption: Mechanism of Reductive Amination.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions formed in situ. Unlike stronger hydrides like sodium borohydride (NaBH₄), it is more tolerant of the slightly acidic conditions that favor imine formation and is less likely to reduce the ketone starting material.[7]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are aprotic and effectively solubilize the reactants.

Experimental Protocol: Reductive Amination

-

Setup: In a round-bottom flask, dissolve 4-fluoro-3-methylaniline (1.0 eq) and cyclobutanone (1.1-1.5 eq) in anhydrous dichloromethane (DCM).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 3-24 hours.

-

Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.[8]

Direct N-Alkylation

Direct alkylation involves the reaction of 4-fluoro-3-methylaniline with a cyclobutyl halide (e.g., cyclobutyl bromide) or a sulfonate ester (e.g., cyclobutyl tosylate). This is a classical nucleophilic substitution reaction.

Causality Behind Experimental Choices:

-

Challenges: A significant drawback of this method is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[9]

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the acid (HBr or HOTs) generated during the reaction.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds.[10] It typically involves coupling an aryl halide (or triflate) with an amine. For this synthesis, it would couple cyclobutylamine with an appropriately substituted aryl precursor, such as 1-bromo-4-fluoro-3-methylbenzene.

Causality Behind Experimental Choices:

-

Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu).[11] The choice of ligand is critical for catalytic efficiency and can prevent catalyst deactivation.[12]

-

Advantages: This method offers excellent functional group tolerance and control, often providing high yields where other methods fail. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.[10]

N-Acylation and Reduction

This two-step sequence involves first acylating the aniline with cyclobutanecarbonyl chloride to form an amide, followed by the reduction of the amide to the desired secondary amine.

Causality Behind Experimental Choices:

-

Acylation: The N-acylation step is typically high-yielding and avoids the over-alkylation issues seen in direct alkylation.[13][14] A base like triethylamine or pyridine is used to scavenge the HCl byproduct.[15]

-

Reduction: The resulting amide is very stable and requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), for reduction to the amine. This step requires stringent anhydrous conditions.

Data Presentation: Comparison of N-Cyclobutylation Strategies

| Method | Key Reagents | Typical Conditions | Pros | Cons |

| Reductive Amination | Cyclobutanone, NaBH(OAc)₃ | Room Temp, DCM | High selectivity, mild conditions, one-pot procedure | Requires stoichiometric reducing agent |

| Direct N-Alkylation | Cyclobutyl bromide, K₂CO₃ | 60-100 °C, DMF | Simple setup, inexpensive reagents | Risk of over-alkylation, lower selectivity |

| Buchwald-Hartwig | Aryl bromide, Cyclobutylamine, Pd catalyst, Ligand, Base | 80-120 °C, Toluene | Excellent scope and control, high yields | Expensive catalyst/ligands, requires inert atmosphere |

| Acylation-Reduction | Cyclobutanecarbonyl chloride; LiAlH₄ or BH₃ | Two steps: 0°C to RT (acylation); Reflux (reduction) | Avoids over-alkylation, high-yielding steps | Two-step process, requires strong, hazardous reductants |

Overall Synthetic Workflow Example

The following diagram illustrates the most common and efficient pathway from a commercially available starting material to the final product, utilizing the precursor synthesis and reductive amination.

Caption: Preferred synthetic workflow for N-cyclobutyl-4-fluoro-3-methylaniline.

Conclusion

The synthesis of precursors for N-cyclobutyl-4-fluoro-3-methylaniline is a well-established process with multiple viable routes. The choice of strategy depends heavily on the specific requirements of the project, including scale, cost, purity requirements, and available equipment. For laboratory and industrial-scale synthesis, the pathway involving the catalytic reduction of 1-fluoro-2-methyl-4-nitrobenzene to produce 4-fluoro-3-methylaniline, followed by a one-pot reductive amination with cyclobutanone, generally offers the best balance of efficiency, selectivity, and operational simplicity. More modern techniques like the Buchwald-Hartwig amination provide powerful alternatives, particularly for complex substrates or when exploring analogue synthesis in a drug discovery context. This guide provides the foundational knowledge for researchers to successfully synthesize these valuable chemical intermediates.

References

- Google Patents. (CN105622426A). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]

-

Dunn, T. B., & MacMillan, D. W. C. (2020). Radical α-C-H Cyclobutylation of Aniline Derivatives. PubMed. [Link]

-

PureSynth. 4-Fluoro-3-Methylaniline 98.0%(GC). Retrieved from PureSynth. [Link]

-

Dunn, T. B., & MacMillan, D. W. C. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. PMC. [Link]

-

Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. [Link]

-

Nature Synthesis. (2023). Buchwald–Hartwig Amination with Aqueous Ammonia. Nature Synthesis. [Link]

-

Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Poster. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org. [Link]

-

Strieth-Kalthoff, F., et al. (2023). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry. [Link]

- Google Patents. (US6495729B1). Ring alkylation of aniline or aniline derivatives using ionic liquid catalysts.

-

Senthamarai, T., et al. (2021). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemistrySelect. [Link]

-

Pointner, S., et al. (2023). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie. [Link]

-

Kennedy, C. R., et al. (2023). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

-

ResearchGate. (2021). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Retrieved from ResearchGate. [Link]

-

Wang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. RSC Advances. [Link]

-

PubChem. 3-Fluoro-4-methylaniline. Retrieved from PubChem. [Link]

-

LookChem. 4-Fluoro-3-methylaniline. Retrieved from LookChem. [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Retrieved from Organic Chemistry Portal. [Link]

-

Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. International Journal of ChemTech Research. [Link]

-

Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes. Journal of the American Chemical Society. [Link]

-

Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

-

ResearchGate. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. Retrieved from ResearchGate. [Link]

-

Organic Syntheses Procedure. 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from ResearchGate. [Link]

-

MDPI. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules. [Link]

-

ResearchGate. Synthesis of n‐butyl complexes 3Ln and 4Ln. Retrieved from ResearchGate. [Link]

- Google Patents. (CN104292113A). Preparation method of 3-chloro-4-fluoroaniline.

Sources

- 1. 4-Fluoro-3-methylaniline 97 452-69-7 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tsijournals.com [tsijournals.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]

- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated anilines are cornerstone building blocks in medicinal chemistry and materials science, prized for their ability to impart unique physicochemical properties to target molecules.[1] The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable in drug design.[2][3] This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of fluorinated anilines. We will delve into the nuanced interplay of the activating amino group and the deactivating, yet ortho-, para-directing fluorine substituent, which governs the regiochemical outcomes of these transformations. This document will serve as an in-depth resource, elucidating the underlying mechanistic principles and providing field-proven insights for synthetic practitioners.

Introduction: The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug discovery.[2] Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic and steric properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] When appended to an aniline scaffold, these effects are particularly pronounced. The resulting fluorinated anilines serve as versatile intermediates for the synthesis of a wide array of pharmaceuticals and agrochemicals.[4][5] A classic example is 4-fluoroaniline, a precursor to the fungicide fluoroimide.[6] Understanding the reactivity of these substrates in electrophilic aromatic substitution is therefore of paramount importance for the rational design and synthesis of novel chemical entities.

The Dichotomy of Directing Effects: Amino vs. Fluoro Substituents

The regioselectivity of electrophilic aromatic substitution on a fluorinated aniline is dictated by the competing electronic effects of the amino and fluoro groups.

-

The Amino Group: A Potent Activator and Ortho-, Para-Director The amino group (-NH₂) is a powerful activating group in EAS.[7] Through its +M (mesomeric) or resonance effect, the nitrogen lone pair donates electron density into the aromatic π-system. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[8] The resonance structures of aniline show an accumulation of negative charge at the ortho and para positions, thus directing incoming electrophiles to these sites.[7][9]

-

The Fluorine Atom: An Anomaly in Halogen Directing Effects Halogens are generally considered deactivating groups in EAS due to their strong -I (inductive) effect, which withdraws electron density from the ring.[10][11] However, they are also ortho-, para-directors because of their +M (resonance) effect, where a lone pair on the halogen can be donated to the ring.[11][12] For fluorine, the -I and +M effects are of comparable magnitude.[10][13] While the ortho and meta positions are deactivated by the strong inductive withdrawal, the para position can be as reactive as, or even more reactive than, benzene itself.[10] This makes fluorobenzene strongly para-selective in EAS.[10]

The interplay of these directing effects in fluorinated anilines leads to a complex but predictable pattern of reactivity, which can be harnessed for selective synthesis.

Mechanistic Underpinnings of Electrophilic Aromatic Substitution

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process.[14]

-

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E+). This is the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[14][15]

-

Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the substituted product.[14]

The stability of the sigma complex is a key determinant of the reaction's regioselectivity. Substituents that can delocalize the positive charge of the arenium ion will favor substitution at the positions that allow for this stabilization.

Caption: The limitation of Friedel-Crafts reactions with anilines.

Synthesis of Fluorinated Anilines

Several methods are employed for the synthesis of fluorinated anilines, which are the precursors for the electrophilic aromatic substitution reactions discussed.

-

From Fluorinated Aromatics: A common route involves the nitration of a fluorinated aromatic compound, followed by the reduction of the nitro group to an aniline. [5]For example, 4-fluoroaniline can be prepared from fluorobenzene. [5][6]* Halogen Exchange (Halex) Reaction: This method involves a chlorine-fluorine exchange on a chloronitrobenzene, followed by hydrogenation. [5][16]* From Aromatic Azides: Fluorinated anilines can be prepared by treating aromatic azides with anhydrous hydrogen fluoride. [17]

Conclusion

The electrophilic aromatic substitution of fluorinated anilines is a nuanced area of organic synthesis governed by the delicate balance of electronic effects. The strongly activating, ortho-, para-directing amino group and the deactivating, yet also ortho-, para-directing fluorine atom create a unique reactivity landscape. By understanding these principles, and by employing strategies such as the protection of the amino group, researchers can effectively control the regiochemical outcome of these reactions. This guide has provided a technical framework for comprehending these transformations, offering both mechanistic insights and practical protocols to aid in the synthesis of valuable fluorinated aniline derivatives for drug discovery and beyond.

References

- The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines. (2026, February 12). Quantum Pioneer.

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju. [Link]

-

How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. (2019, June 12). Semantic Scholar. [Link]

-

Synthesis and characterization of fluorine-substituted polyanilines. (2025, August 6). Request PDF. [Link]

-

Ch22: EArS of aromatic amines. University of Calgary. [Link]

-

Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

- US7154006B2 - Preparation of fluorinated anilines.

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

- US4145364A - Preparation of fluorinated anilines.

- US5053542A - Catalytic bromination of 2-fluoroaniline.

- US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

Electrophilic aromatic substitution. Wikipedia. [Link]

- US4443631A - Selective halogenation of 2-fluoroaniline.

-

Aromatic Electrophilic substitution. (2020, February 15). SlidePlayer. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

Electrophilic Aromatic Substitution – The Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

- CN100396661C - Preparation of fluorinated aniline.

-

4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]

-

Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023, April 30). JoVE. [Link]

-

Electrophilic Aromatic Substitution Mechanism. Chemistry Steps. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

-

meta-Directed fluorination of anilines. ScienceDirect. [Link]

-

The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (2022, August 11). Lookchem. [Link]

-

Substitutent Effects on Electrophilic Aromatic Substitution. Wipf Group. [Link]

-

Electrophilic Fluorination of Organosilanes. (2025, August 6). Request PDF. [Link]

-

Direct nitration of aniline is not possible. Why?. Quora. [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. [Link]

-

A comparison of regioselectivity in electrophilic aromatic substitution.... ResearchGate. [Link]

-

Solid acid catalysts for fluorotoluene nitration using nitric acid. (2016, May 16). Indian Academy of Sciences. [Link]

-

Friedel-Crafts Handout. University of Arizona. [Link]

-

4-Fluoroaniline. Wikipedia. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

-

Halogenation Reactions. Mettler Toledo. [Link]

-

Why is nitration of aniline difficult?. askIITians. [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 6. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 13. ijrar.org [ijrar.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. CN100396661C - Preparation of fluorinated aniline - Google Patents [patents.google.com]

- 17. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

potential applications of N-cyclobutyl-4-fluoro-3-methylaniline

An In-depth Technical Guide to the Potential Applications of N-cyclobutyl-4-fluoro-3-methylaniline

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Chemical Scaffold

N-cyclobutyl-4-fluoro-3-methylaniline is a substituted aniline that, while not extensively documented in current literature, presents a compelling profile as a versatile building block for the synthesis of novel molecules in diverse scientific fields. Its unique combination of a cyclobutyl group, a fluorine atom, and a methyl group on the aniline core suggests significant potential for fine-tuning the physicochemical and biological properties of resulting compounds. The strategic incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[1][2] Similarly, the cyclobutyl moiety can serve as a bioisostere for other functional groups, influencing a molecule's conformation and pharmacokinetic profile.[3][4] This guide will provide an in-depth exploration of the , grounded in established principles of medicinal chemistry, agrochemical science, and materials science.

Core Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₄FN | Based on its chemical structure. |

| Molecular Weight | 179.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar to its precursor, 4-fluoro-3-methylaniline, which is a solid. |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. | Typical for aniline derivatives with alkyl and aryl groups. |

| Reactivity | The aniline nitrogen is nucleophilic and can undergo further substitution. The aromatic ring is susceptible to electrophilic substitution, with the positions directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom. | General principles of aniline chemistry. |

Potential Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The structure of N-cyclobutyl-4-fluoro-3-methylaniline makes it an attractive starting point for the development of new therapeutic agents. The aniline scaffold is a common feature in many approved drugs, and the specific substitutions on this molecule offer several advantages for drug design.

Rationale for Medicinal Chemistry Applications

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug.[5]

-

Target Binding: The fluorine atom can also participate in favorable interactions with biological targets, such as hydrogen bonding or electrostatic interactions, potentially increasing binding affinity.[2]

-

Pharmacokinetic Profile: The N-cyclobutyl group can improve lipophilicity and cell membrane permeability, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It can also serve as a conformationally restricted analogue of other alkyl groups, which can be beneficial for target selectivity.

-

Scaffold for Diverse Targets: Substituted anilines are key components of drugs targeting a wide range of proteins, including kinases, G-protein coupled receptors, and ion channels.[6]

Hypothetical Application: Kinase Inhibitors for Oncology

Many kinase inhibitors feature an aniline or anilino-pyrimidine core that binds to the ATP-binding pocket of the enzyme. The N-cyclobutyl-4-fluoro-3-methylaniline scaffold could be elaborated to create a potent and selective kinase inhibitor.

Below is a diagram illustrating a hypothetical signaling pathway where a derivative of N-cyclobutyl-4-fluoro-3-methylaniline could act as a kinase inhibitor to block downstream signaling involved in cancer cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a plausible multi-step synthesis of a hypothetical kinase inhibitor starting from N-cyclobutyl-4-fluoro-3-methylaniline.

Step 1: Acylation of N-cyclobutyl-4-fluoro-3-methylaniline

-

Dissolve N-cyclobutyl-4-fluoro-3-methylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of an acylating agent, such as 4-chlorobenzoyl chloride (1.1 eq), in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.

Step 2: Suzuki Coupling to Introduce a Heterocycle

-

In a reaction vessel, combine the acylated intermediate (1.0 eq), a heterocyclic boronic acid or ester (e.g., pyrimidine-5-boronic acid, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, for instance, aqueous sodium carbonate (2 M solution, 3.0 eq), and a solvent system like a 3:1 mixture of dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until TLC or LC-MS indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Potential Application in Agrochemicals: Designing Next-Generation Crop Protection

The agrochemical industry has a long history of utilizing fluorinated anilines in the development of herbicides and fungicides.[7] The structural features of N-cyclobutyl-4-fluoro-3-methylaniline align well with the design principles of modern agrochemicals.

Rationale for Agrochemical Applications

-

Enhanced Efficacy: The specific substitution pattern on the aniline ring can lead to improved binding to target enzymes in weeds or fungi.

-

Favorable Environmental Profile: The strategic placement of fluorine and the cyclobutyl group can influence the compound's persistence and degradation profile in the environment.

-

Overcoming Resistance: Novel chemical scaffolds are crucial for developing agrochemicals that can overcome resistance mechanisms in target organisms.

Hypothetical Application: A Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide

PPO inhibitors are a class of herbicides that disrupt chlorophyll biosynthesis in plants. Many PPO inhibitors contain a substituted aniline core. A derivative of N-cyclobutyl-4-fluoro-3-methylaniline could be synthesized to target this enzyme.

Potential Application in Materials Science: Building Blocks for Advanced Materials

Aniline and its derivatives are fundamental precursors in the synthesis of polymers, dyes, and other functional materials.[7] N-cyclobutyl-4-fluoro-3-methylaniline could serve as a unique monomer to create materials with tailored properties.

Rationale for Materials Science Applications

-

Polymer Synthesis: The amino group can be polymerized to form polyanilines. The fluorine and cyclobutyl substituents would modify the polymer's properties, such as thermal stability, chemical resistance, and conductivity.

-

Dye and Pigment Production: The aniline core is a classic chromophore.[7] Further derivatization could lead to novel dyes with specific colors and improved lightfastness.

Proposed Synthesis of N-cyclobutyl-4-fluoro-3-methylaniline

A plausible and efficient synthesis of the title compound would involve the N-alkylation of 4-fluoro-3-methylaniline.

Synthetic Protocol: Reductive Amination

-

To a solution of 4-fluoro-3-methylaniline (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add cyclobutanone (1.1 eq).

-

Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography to obtain N-cyclobutyl-4-fluoro-3-methylaniline.

Caption: Proposed synthesis via reductive amination.

Conclusion

N-cyclobutyl-4-fluoro-3-methylaniline is a chemical intermediate with significant, albeit largely unexplored, potential. Its unique combination of a fluorinated aniline core and an N-cyclobutyl substituent makes it a highly attractive building block for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science. This guide has outlined the scientific rationale for these potential applications and provided hypothetical, yet plausible, experimental and synthetic workflows. Further research and experimental validation are necessary to fully realize the potential of this versatile molecule.

References

-

LookChem. (n.d.). 4-Fluoro-3-methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. Retrieved from [Link]

-

PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

ResearchGate. (2012, September). Fluorine: The New Kingpin of Drug Discovery. Retrieved from [Link]

-

MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.

-

Encyclopedia MDPI. (2022, December 29). Versatile Fluorine-Containing Building Blocks. Retrieved from [Link]

-

PMC. (2017, September 10). Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-3-methoxy-N-methylaniline. Retrieved from [Link]

-

MDPI. (2025, October 21). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Retrieved from [Link]

-

ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: N-Cyclobutyl-4-fluoro-3-methylaniline Derivatives

A Privileged Scaffold for Kinase Inhibitor Discovery[1]

Executive Summary

N-cyclobutyl-4-fluoro-3-methylaniline (CAS: 1339767-42-8) represents a specialized pharmacophore used primarily in the development of small-molecule kinase inhibitors.[1] Unlike simple alkyl anilines, the N-cyclobutyl motif offers a precise balance of lipophilicity and metabolic stability, functioning as a bioisostere for isopropyl groups while reducing susceptibility to cytochrome P450-mediated oxidative dealkylation.[1]

This guide details the chemical rationale, synthetic pathways, and validation protocols for this scaffold, specifically within the context of targeting SYK (Spleen Tyrosine Kinase) and LRRK2 , as referenced in pharmaceutical patent literature (e.g., Origenis GmbH pipelines).[1]

Part 1: Chemical Architecture & SAR Logic[1]

The utility of this molecule stems from three distinct structural features that modulate pharmacokinetics (PK) and pharmacodynamics (PD):

| Feature | Chemical Function | Medicinal Chemistry Benefit |

| N-Cyclobutyl Group | Steric bulk ( | Metabolic Shielding: More resistant to |

| 4-Fluorine Atom | Electronegative withdrawal ( | Electronic Tuning: Lowers the pKa of the aniline nitrogen, reducing non-specific protein binding.[1] Blocks metabolic hydroxylation at the para-position.[1] |

| 3-Methyl Group | Lipophilic donation ( | Conformational Lock: Induces a twist in the biaryl axis when coupled to heteroaromatics, improving selectivity for specific kinase conformations (e.g., DFG-in vs. DFG-out).[1] |

Structural Visualization (DOT)

The following diagram illustrates the pharmacophore mapping logic used when designing drugs around this scaffold.

Caption: Pharmacophore map highlighting the interaction between the N-cyclobutyl aniline scaffold and a theoretical kinase binding pocket.

Part 2: Synthetic Protocol (Self-Validating)

The most reliable synthesis of N-cyclobutyl-4-fluoro-3-methylaniline is via Reductive Amination .[1] Direct alkylation with cyclobutyl halides is discouraged due to low reactivity (secondary carbon) and competing elimination reactions.[1]

Reaction Scheme

Reagents: 4-Fluoro-3-methylaniline (1.0 eq), Cyclobutanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), DCE (Dichloroethane).[1]

Caption: Step-wise reductive amination pathway using mild hydride donors.

Step-by-Step Methodology

1. Imine Formation (Pre-equilibrium)

-

Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylaniline (10.0 mmol, 1.25 g) in 1,2-dichloroethane (DCE) (50 mL).

-

Addition: Add cyclobutanone (12.0 mmol, 0.84 g) followed by glacial acetic acid (10.0 mmol, 0.6 mL).

-

Observation: The solution may darken slightly. Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium. Note: The imine of cyclobutanone is strained; equilibrium favors the hemiaminal until reduction drives it forward.[1]

2. Selective Reduction

-

Reagent: Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH4, STAB is less basic and does not reduce the ketone effectively, preventing the formation of cyclobutanol byproducts.[1] It selectively reduces the protonated imine.[1]

-

Reaction: Seal the flask under nitrogen and stir at room temperature for 4–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

3. Quench and Workup

-

Quench: Slowly add saturated aqueous

(50 mL) to neutralize the acid and quench excess hydride. Gas evolution ( -

Extraction: Extract the aqueous layer with DCM (

mL).[1] -

Drying: Combine organics, dry over

, filter, and concentrate in vacuo.

4. Purification

-

Method: Flash column chromatography on silica gel.[1]

-

Eluent: Gradient of 0%

10% EtOAc in Hexanes. The secondary amine is less polar than the primary aniline starting material but more polar than non-amine impurities.[1]

Part 3: Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

1. Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz,

- ~6.8–6.4 ppm (m, 3H, Aromatic protons).[1] Look for the specific coupling of the proton ortho to the fluorine.[1]

- ~3.8 ppm (m, 1H, N-CH -cyclobutyl).[1] The methine proton of the cyclobutyl ring is distinct.[1]

- ~2.4 ppm (m, 2H, cyclobutyl).[1]

- ~2.2 ppm (s, 3H, Ar-CH3 ).[1]

- ~1.8 ppm (m, 4H, cyclobutyl).[1]

- F NMR:

2. Mass Spectrometry (LC-MS)[1][2]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Expected Mass:

Da (Calculated MW: 179.24).[1] -

Fragmentation: High collision energy often results in the loss of the cyclobutyl group (neutral loss of

or radical loss depending on mode), showing a daughter ion characteristic of the fluoro-methylaniline core.[1]

Part 4: Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Oral/Dermal (Category 4).[1] Anilines are known methemoglobin-forming agents.[1]

-

Skin/Eye Irritation: Category 2.[1]

-

Target Organ Toxicity: Specific attention to liver and blood (hemolysis).[1]

Operational Safety:

-

Containment: All weighing and transfer of the solid aniline must be performed in a fume hood.

-

Waste: Aqueous waste from the STAB reduction contains boron salts and must be disposed of in the appropriate heavy metal/inorganic waste stream, not general organic waste.[1]

References

-

Origenis GmbH. (2014).[1] Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors. WO Patent 2014/060112.[1] World Intellectual Property Organization.[1] Link

-

Context: Citations of N-cyclobutyl-4-fluoro-3-methylaniline as an intermediate for SYK/LRRK2 inhibitors.[1]

-

-

Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

-

Context: The definitive protocol for STAB-mediated reductive aminations.[1]

-

-

Mykhailiuk, P. K. (2021).[1][4] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue". ACS Omega, 6(4), 2993–3004.[1] Link

-

PubChem. (n.d.).[1] Compound Summary: N-Cyclobutyl-4-fluoro-3-methylaniline (CAS 1339767-42-8).[1][6][7] National Center for Biotechnology Information.[1] Link

-

Context: Verification of chemical identifiers and physical property predictions.[1]

-

Sources

- 1. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1248411-33-7|N-Cyclobutyl-3-fluoro-4-methylaniline|BLD Pharm [bldpharm.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1020957-64-5|3-Fluoro-4-methyl-N-(propan-2-yl)aniline|BLD Pharm [bldpharm.com]

- 7. 1339767-42-8|N-Cyclobutyl-4-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Quantification of N-Cyclobutyl-4-fluoro-3-methylaniline

Chemical Context and Mechanistic Rationale

N-cyclobutyl-4-fluoro-3-methylaniline (NCFMA, CAS: 1339767-42-8) is a highly specialized secondary amine building block frequently utilized in the synthesis of targeted pharmaceutical therapeutics, such as kinase inhibitors[1]. Structurally, the molecule features an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, which creates a unique electron density profile. Furthermore, the bulky cyclobutyl group imparts significant lipophilicity to the compound.

Accurate quantification of NCFMA is critical across the drug development lifecycle—both as a high-concentration assay for raw material purity and as a trace-level analysis for genotoxic impurity profiling in final Active Pharmaceutical Ingredients (APIs). To address these dual requirements, this application note details two orthogonal, self-validating analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are strictly aligned with the modernized ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and data integrity, the following protocols are designed as self-validating systems . They mandate continuous System Suitability Testing (SST) and the use of bracketing calibration standards. This design dynamically detects instrumental drift, column degradation, or matrix effects in real-time, preventing the generation of out-of-specification (OOS) data before it occurs.

Protocol A: HPLC-UV Method for Assay and Purity Profiling

Objective: High-precision quantification of NCFMA bulk purity (Range: 0.1 mg/mL to 1.0 mg/mL).

Mechanistic Causality:

UV detection at 254 nm is selected due to the strong

Step-by-Step Methodology:

-

System Preparation: Equilibrate a C18 reverse-phase column (4.6 mm x 150 mm, 3.5 µm particle size) at 35°C.

-

Mobile Phase Formulation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent, neutralizing the secondary amine (pKa ~4.5) to prevent secondary interactions with residual silanols on the column, thereby eliminating peak tailing.

-

Mobile Phase B: 100% Acetonitrile.

-

-

Sample Preparation: Dissolve 10.0 mg of NCFMA standard in 10.0 mL of Methanol (1.0 mg/mL stock). Serially dilute to create a 5-point calibration curve (0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

-

Self-Validation (SST): Inject the 0.5 mg/mL standard six times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is

1.0% and the theoretical plate count ( -

Execution: Inject 10 µL of samples using the gradient outlined in Table 1. Bracket every 10 sample injections with a mid-level standard to verify system stability.

Protocol B: LC-MS/MS Method for Trace Quantification

Objective: Trace-level quantification of NCFMA as an impurity in API matrices (Range: 1 ng/mL to 500 ng/mL).

Mechanistic Causality:

Electrospray Ionization (ESI) in positive mode is highly efficient for secondary amines. The mobile phase must utilize 0.1% Formic Acid (FA) rather than TFA, as TFA causes severe ion suppression in MS systems. FA provides the necessary protons to ensure complete ionization to the

Step-by-Step Methodology:

-

System Preparation: Interface the UHPLC system with a Triple Quadrupole Mass Spectrometer.

-

Sample Preparation: Weigh 50 mg of the API matrix and dissolve in 1.0 mL of Acetonitrile. Spike with 50 ng/mL of an internal standard (e.g., N-cyclopentyl-4-fluoro-3-methylaniline). Causality: The internal standard dynamically corrects for any matrix-induced ion suppression in the ESI source, ensuring the reported concentration is absolute.

-

Execution: Inject 2 µL of the prepared sample. Utilize Multiple Reaction Monitoring (MRM) mode with the transitions defined in Table 2.

Quantitative Data Summaries

Table 1: HPLC-UV Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (Acetonitrile) |

|---|---|---|---|

| 0.0 | 1.0 | 95 | 5 |

| 1.0 | 1.0 | 95 | 5 |

| 6.0 | 1.0 | 10 | 90 |

| 8.0 | 1.0 | 10 | 90 |

| 8.1 | 1.0 | 95 | 5 |

| 10.0 | 1.0 | 95 | 5 |

Table 2: LC-MS/MS MRM Parameters for NCFMA

| Analyte | Precursor Ion (

Table 3: ICH Q2(R2) Method Validation Framework[3]

| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Mechanistic Rationale |

|---|

| Linearity |

System Workflows and Visualizations

Fig 1: LC-MS/MS experimental workflow for N-cyclobutyl-4-fluoro-3-methylaniline trace quantification.

Fig 2: Lifecycle approach to analytical method validation and self-validating execution per ICH Q2(R2).

References

1.[1] Title: 1339767-42-8 | N-Cyclobutyl-4-fluoro-3-methylaniline | BLD Pharm Source: bldpharm.com URL:

2.[2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:

3.[3] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

4.[4] Title: A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline Source: benchchem.com URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclobutyl-4-fluoro-3-methylaniline

Welcome to the technical support center for the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Enhancing Reaction Yield

Low yield is a frequent challenge in the synthesis of N-cyclobutyl-4-fluoro-3-methylaniline. This section provides a structured approach to identifying and resolving common issues.

Issue 1: Low Conversion of Starting Material (4-Fluoro-3-methylaniline)

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant amount of unreacted 4-fluoro-3-methylaniline.[1]

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Insufficient Activation of Alkylating Agent | In reductive amination, the formation of the imine intermediate is crucial.[2][3] In direct alkylation with cyclobutyl bromide, the halide may not be sufficiently reactive. | For Reductive Amination: Ensure the reaction conditions favor imine formation. A catalytic amount of a weak acid like acetic acid can facilitate this.[4] For Direct Alkylation: Consider using a more reactive cyclobutylating agent, such as cyclobutyl tosylate or mesylate. |

| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures, leading to incomplete conversion within the given timeframe.[5] | Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious of potential side reactions at higher temperatures. |

| Inadequate Reaction Time | The reaction may simply need more time to reach completion.[1] | Extend the reaction time and monitor the consumption of the starting material at regular intervals. |

| Catalyst Inactivity | If using a catalyst (e.g., for reductive amination or Buchwald-Hartwig amination), it may be poisoned or deactivated. | Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary.[6] Consider increasing the catalyst loading.[5] |

| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction rate will be significantly reduced.[7] | Choose a solvent that effectively dissolves all reactants. Common solvents for similar reactions include THF, toluene, and DCE.[3][6] |

Issue 2: Formation of Over-Alkylated Byproduct (N,N-dicyclobutyl-4-fluoro-3-methylaniline)

Symptom: The desired mono-alkylated product is contaminated with a significant amount of the di-alkylated byproduct.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Unfavorable Molar Ratio of Reactants | The newly formed N-cyclobutyl-4-fluoro-3-methylaniline can be more nucleophilic than the starting aniline, making it prone to a second alkylation.[1][8] | Increase the molar ratio of 4-fluoro-3-methylaniline to the cyclobutylating agent (e.g., 2:1 or even 3:1).[1] This will statistically favor the mono-alkylation. |

| High Concentration of Alkylating Agent | A high local concentration of the alkylating agent can promote di-alkylation. | Add the cyclobutylating agent slowly or via a syringe pump to maintain a low concentration throughout the reaction. |

Issue 3: Competing Side Reactions

Symptom: The formation of unexpected byproducts is observed, reducing the overall yield of the desired product.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Reduction of Carbonyl in Reductive Amination | The reducing agent may reduce the cyclobutanone before it can form the imine with the aniline.[2] | Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] |

| Homocoupling in Buchwald-Hartwig Amination | If using a palladium-catalyzed cross-coupling approach, side reactions like the homocoupling of the aryl halide can occur. | Optimize the ligand and base combination for the specific substrates. Bidentate phosphine ligands like BINAP or DPPF can sometimes suppress side reactions.[9] |

Experimental Workflow: Troubleshooting Decision Tree

Caption: A troubleshooting workflow for low yield in N-cyclobutyl-4-fluoro-3-methylaniline synthesis.

II. Frequently Asked Questions (FAQs)

Synthesis Strategies

Q1: What are the primary synthetic routes to N-cyclobutyl-4-fluoro-3-methylaniline?

A1: The two most common and versatile methods are:

-

Reductive Amination: This involves the reaction of 4-fluoro-3-methylaniline with cyclobutanone to form an imine intermediate, which is then reduced in situ to the desired N-cyclobutylated amine.[4] This method is widely applicable and often provides good yields.[10]

Reaction Mechanisms

Q2: Can you illustrate the mechanism of reductive amination for this synthesis?

A2: Certainly. The reaction proceeds in two main steps:

-

Imine Formation: The nucleophilic nitrogen of 4-fluoro-3-methylaniline attacks the electrophilic carbonyl carbon of cyclobutanone. This is followed by dehydration to form an N-substituted imine.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the imine carbon, forming the final N-cyclobutyl-4-fluoro-3-methylaniline product.

Caption: The two-stage mechanism of reductive amination.

Reagent Selection and Optimization

Q3: Which reducing agent is best for the reductive amination step?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[3] It is milder and more selective for reducing imines in the presence of ketones compared to stronger reducing agents like sodium borohydride (NaBH₄), thus minimizing the formation of cyclobutanol as a byproduct.[2]

Q4: For the Buchwald-Hartwig amination, what factors should I consider when choosing a ligand?

A4: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[11] For the coupling of anilines, sterically hindered and electron-rich phosphine ligands often give the best results. Consider ligands such as XPhos, SPhos, or RuPhos. The optimal ligand may need to be determined empirically for your specific substrate combination.

Purification

Q5: My final product is difficult to purify. What strategies can I employ?

A5: Purification can be challenging due to the similar polarities of the product and potential byproducts like the di-alkylated compound.[1]

-

Column Chromatography: Use a long column with a shallow solvent gradient to improve separation.[1]

-

Acid-Base Extraction: The basicity of the aniline nitrogen can be exploited. Dissolve the crude product in a nonpolar organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated anilines will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

-

Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[12]

III. Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

-

To a solution of 4-fluoro-3-methylaniline (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add cyclobutanone (1.2 eq) and glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add 4-fluoro-3-methylaniline (1.2 eq), cyclobutyl bromide (1.0 eq), and anhydrous toluene (0.1 M).

-

Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

IV. References

-

[32cQ_7WDYT9hrQgRNelG)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. surface.syr.edu [surface.syr.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. publications.hse.ru [publications.hse.ru]

- 17. Radical α-C–H Cyclobutylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. lookchem.com [lookchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemrxiv.org [chemrxiv.org]

- 26. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 27. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]